2,2,2-trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate

Beschreibung

Systematic Nomenclature and Structural Representation

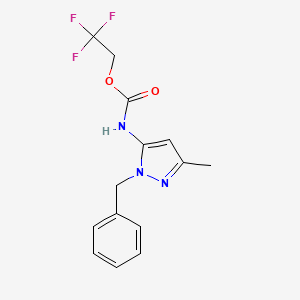

The systematic nomenclature of 2,2,2-trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate follows International Union of Pure and Applied Chemistry standards, reflecting the compound's complex heterocyclic architecture. The primary International Union of Pure and Applied Chemistry designation identifies the compound as this compound, though alternative nomenclature systems occasionally reference it as 2,2,2-trifluoroethyl N-(2-benzyl-5-methylpyrazol-3-yl)carbamate depending on the numbering convention employed for the pyrazole ring.

The structural representation of this compound centers on a five-membered pyrazole heterocycle substituted at the 1-position with a benzyl group and at the 3-position with a methyl group. The carbamate functionality bridges the pyrazole ring to the 2,2,2-trifluoroethyl moiety, creating a molecular architecture that combines the electron-rich pyrazole system with the electron-withdrawing trifluoroethyl group. The benzyl substituent introduces additional aromatic character and contributes to the compound's overall lipophilicity profile.

Structural analysis reveals that the pyrazole ring system adopts a planar configuration, with the benzyl group extending from the nitrogen atom at position 1. The carbamate linkage maintains characteristic planarity around the carbonyl carbon, facilitating potential hydrogen bonding interactions. The trifluoroethyl group introduces significant electronegativity differences that influence the compound's reactivity patterns and physicochemical properties. The spatial arrangement of these functional groups creates opportunities for diverse intermolecular interactions, including π-π stacking from the aromatic systems and dipole-dipole interactions from the fluorinated alkyl chain.

The three-dimensional conformational analysis indicates that the compound can adopt multiple low-energy conformations due to rotational freedom around the benzyl-nitrogen bond and the carbamate linkage. These conformational possibilities contribute to the compound's potential for diverse biological interactions and synthetic applications. The molecular geometry optimizations consistently show that the trifluoroethyl group preferentially adopts an extended conformation that minimizes steric clashes while maximizing electrostatic stabilization.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₄H₁₄F₃N₃O₂, reflecting the precise atomic composition that defines this compound's chemical identity. This formula encompasses fourteen carbon atoms distributed across the benzyl group, pyrazole ring, methyl substituent, carbamate functionality, and trifluoroethyl moiety. The presence of three fluorine atoms exclusively within the trifluoroethyl group significantly influences the compound's electronic distribution and physicochemical characteristics.

Molecular weight determinations consistently report values between 313.27 and 313.28 grams per mole across multiple analytical sources. This narrow range reflects the precision of modern analytical techniques and the consistency of structural assignments. The molecular weight calculation confirms the integrity of the proposed molecular formula and provides essential data for stoichiometric calculations in synthetic applications.

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄F₃N₃O₂ | |

| Molecular Weight | 313.27-313.28 g/mol | |

| Carbon Atoms | 14 | |

| Hydrogen Atoms | 14 | |

| Fluorine Atoms | 3 | |

| Nitrogen Atoms | 3 | |

| Oxygen Atoms | 2 |

Elemental analysis calculations based on the molecular formula indicate that carbon constitutes approximately 53.68% of the molecular weight, while the three fluorine atoms contribute approximately 18.20% despite representing only 13.04% of the total atom count. This disproportionate mass contribution from fluorine atoms underscores their significant impact on the compound's density and other physical properties. The nitrogen content of 13.41% reflects the presence of three nitrogen atoms within the pyrazole ring and carbamate functionality.

The molecular weight analysis reveals that the trifluoroethyl group accounts for approximately 30.54% of the total molecular mass, highlighting its substantial contribution to the compound's overall properties. This significant mass fraction explains the pronounced influence of the trifluoroethyl moiety on the compound's lipophilicity, volatility, and membrane permeability characteristics. The benzyl group contributes approximately 29.11% of the molecular weight, establishing it as another major structural component that influences the compound's aromatic character and potential for π-π interactions.

Chemical Abstracts Service Registry Number and Supplier Cataloging Practices

The definitive Chemical Abstracts Service registry number for this compound is established as 1311315-44-2, representing the primary identifier used across chemical databases and commercial suppliers. This unique alphanumeric designation facilitates unambiguous identification of the compound within chemical literature and commercial transactions, ensuring consistency across international scientific and industrial communities.

Commercial suppliers employ diverse cataloging systems that supplement the Chemical Abstracts Service number with proprietary product codes and alternative identifiers. American Elements utilizes the product code OMXX-291620-01 for their commercial offering, while also referencing the MDL number MFCD18483158 for database cross-referencing purposes. Sigma-Aldrich catalogs this compound under the Enamine supplier designation ENA321761799, demonstrating the multi-tier supplier relationships common in specialty chemical commerce.

| Supplier | Product Code | Alternative Identifiers | Purity Specification |

|---|---|---|---|

| American Elements | OMXX-291620-01 | MDL: MFCD18483158 | Not specified |

| Sigma-Aldrich (Enamine) | ENA321761799 | PubChem CID: 52908164 | 95% |

| EvitaChem | EVT-1813859 | CAS: 1311315-44-2 | Not specified |

| BidePharma | Standard catalog | CAS: 1311315-44-2 | 95% |

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(2-benzyl-5-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2/c1-10-7-12(18-13(21)22-9-14(15,16)17)20(19-10)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGXOUYTWKVICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Carbamate Formation via Reaction with 2,2,2-Trifluoroethylamine

A common route involves reacting a suitable pyrazole derivative with 2,2,2-trifluoroethylamine or its activated derivatives (e.g., carbamoyl chloride intermediates). The trifluoroethylamine acts as a nucleophile, attacking electrophilic centers to form the carbamate linkage.

- The reaction is typically conducted under controlled temperature conditions (ambient to slightly elevated temperatures) to optimize yield and selectivity.

- Carbamoyl chloride intermediates can be prepared and reacted with the pyrazole amine under basic conditions to form the carbamate.

- Purification is achieved through recrystallization or chromatographic techniques to isolate the pure carbamate product.

Use of Benzyl Carbamate (CBZ) Protecting Group

The benzyl carbamate protecting group is employed to protect amine functionalities during multi-step synthesis. This protecting group is stable under many reaction conditions but can be selectively removed later.

- The CBZ group is introduced by reacting the amine with benzyl chloroformate under basic conditions.

- Removal of the CBZ group is commonly achieved by hydrogenolysis using palladium on carbon catalysts under atmospheric pressure hydrogen.

- Alternative deprotection methods include acidic cleavage or hydrogen transfer reactions using ammonium formate or cyclohexadiene as hydrogen donors.

Hydrogenolysis for Deprotection

Hydrogenolysis is a widely used method for removing benzyl protecting groups in this synthesis.

- Catalysts such as 5-10% palladium on carbon are employed.

- The reaction is typically performed at room temperature and atmospheric pressure using a hydrogen balloon.

- The process yields the free amine, which can then be further reacted or purified.

Purification and Isolation

After synthesis and deprotection, the product is purified by:

- Recrystallization from suitable solvents.

- Chromatographic separation (e.g., silica gel column chromatography).

- Drying under reduced pressure to obtain a white crystalline solid.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Carbamate formation | 2,2,2-Trifluoroethylamine + pyrazole derivative + base | Ambient to 40°C | 70-85 | Use of carbamoyl chloride intermediates possible |

| CBZ protection | Benzyl chloroformate + base | Ambient | 80-90 | Protects amine groups during synthesis |

| CBZ deprotection (hydrogenolysis) | Pd/C catalyst, H2 balloon, atmospheric pressure | Room temperature | 85-95 | Efficient removal of benzyl protecting group |

| Purification | Recrystallization or chromatography | Ambient | - | Yields pure crystalline product |

Research Findings and Optimization

- The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, making the carbamate formation step critical for retaining these properties.

- Use of CBZ protecting groups allows for selective functionalization without side reactions on the amine.

- Hydrogenolysis conditions have been optimized to maximize deprotection efficiency while minimizing over-reduction or degradation.

- Reaction temperatures and stoichiometries are carefully controlled to improve yields and purity.

- Industrial scale synthesis may employ continuous flow hydrogenation and automated purification systems for scalability.

Summary Table of Key Synthetic Steps

| Synthetic Step | Purpose | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| Pyrazole derivative preparation | Provide substituted pyrazole core | Starting pyrazole compounds | Various organic synthesis steps | Functionalized pyrazole intermediate |

| Carbamate formation | Attach trifluoroethyl carbamate | 2,2,2-Trifluoroethylamine, carbamoyl chloride, base | Ambient to 40°C | Carbamate intermediate |

| CBZ protection | Protect amine groups | Benzyl chloroformate, base | Ambient | CBZ-protected intermediate |

| CBZ deprotection (hydrogenolysis) | Remove protecting group | Pd/C, H2, atmospheric pressure | Room temperature | Free amine carbamate |

| Purification | Isolate pure compound | Recrystallization, chromatography | Ambient | Pure this compound |

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The trifluoroethyl group can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Trifluoroethyl derivatives with different oxidation states.

Reduction: Reduced forms of the compound.

Substitution: Derivatives with different substituents on the benzyl group.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits various biological activities that can be harnessed in different fields:

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-inflammatory or analgesic agent. Pyrazole derivatives are known for their pharmacological properties, including:

- Anti-inflammatory effects : Some studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Agricultural Chemistry

The trifluoroethyl group enhances the lipophilicity of the compound, making it a candidate for use in agrochemicals. Potential applications include:

- Herbicides/Insecticides : The compound may serve as a scaffold for developing new agrochemical agents that target specific pests or weeds while minimizing environmental impact.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives indicated that compounds similar to 2,2,2-trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate exhibited significant inhibition of COX enzymes. This suggests that further exploration could lead to the development of effective anti-inflammatory drugs.

Case Study 2: Agrochemical Development

Recent research has focused on modifying existing agrochemicals by introducing trifluoroethyl groups to enhance efficacy and reduce toxicity. Preliminary results show that compounds with similar structures have improved selectivity against target pests while being less harmful to beneficial insects.

Data Table: Comparison of Biological Activities

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoroethyl N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)carbamate (CAS: 1311314-91-6)

- Structural Differences : The tert-butyl group replaces the benzyl substituent at the pyrazole 1-position, increasing steric bulk and hydrophobicity.

- Impact on Properties: Solubility: Reduced aqueous solubility compared to the benzyl analog due to the non-polar tert-butyl group. Metabolic Stability: Enhanced resistance to oxidative metabolism owing to the stability of the tert-butyl group.

- Applications : Likely used in environments requiring prolonged compound stability, such as pesticidal formulations .

[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS: 1026080-37-4)

- Structural Differences: Features a phenoxy group at the pyrazole 5-position and a chlorophenyl carbamate.

- Bioactivity: The chlorophenyl group may confer antifungal or herbicidal activity, as seen in related agrochemicals .

- Applications : Likely explored for crop protection or antimicrobial uses.

tert-Butyl N-(1-Methyl-3-nitro-1H-pyrazol-5-yl)carbamate

- Structural Differences : Incorporates a nitro group at the pyrazole 3-position and a tert-butyl carbamate.

- Impact on Properties :

Isopropylmethylpyrazol Dimethylcarbamate

- Structural Differences : Contains isopropyl and methyl groups on the pyrazole ring, with a dimethylcarbamate.

- Impact on Properties: Volatility: Higher volatility due to smaller substituents, limiting its use in non-volatile formulations. Regulatory Status: Listed under hazardous material regulations (e.g., DOT HAZMAT), indicating higher toxicity concerns .

Comparative Data Table

| Compound (CAS) | Substituents (Pyrazole Positions) | Molecular Formula | Key Properties/Applications |

|---|---|---|---|

| 1311315-44-2 (Main Compound) | 1-Benzyl, 3-methyl, 5-carbamate | C₁₄H₁₄F₃N₃O₂ | High lipophilicity, research reagent |

| 1311314-91-6 | 1-tert-Butyl, 3-methyl, 5-carbamate | C₁₃H₁₈F₃N₃O₂ | Enhanced metabolic stability |

| 1026080-37-4 | 1-Methyl, 3-phenyl, 4-phenoxy | C₂₅H₂₂ClN₃O₃ | Antifungal/agrochemical potential |

| 1446786-36-2 | 1-Methyl, 3-trifluoromethyl | C₁₂H₁₆F₃N₃O₂ | Intermediate for fluorinated drugs |

Research Findings and Implications

- Fluorine Substitution: The trifluoroethyl group in the main compound significantly improves metabolic stability compared to non-fluorinated analogs, as fluorine reduces susceptibility to cytochrome P450-mediated oxidation .

- Steric Effects : Bulky substituents (e.g., benzyl vs. tert-butyl) influence binding affinity in enzyme inhibition assays. For instance, benzyl groups may enhance interactions with aromatic residues in target proteins .

Biologische Aktivität

2,2,2-Trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate (CAS No. 1311315-44-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C14H14F3N3O2 |

| Molecular Weight | 313.28 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including antimicrobial and antiparasitic effects. The incorporation of trifluoromethyl groups has been associated with enhanced potency in various pharmacological contexts.

Antimicrobial Activity

A study focusing on pyrazole derivatives demonstrated that modifications to the structure can significantly impact antimicrobial efficacy. For example, compounds with trifluoromethyl groups showed improved activity against bacterial strains compared to their non-fluorinated counterparts .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of pyrazole derivatives. The presence of specific substituents can enhance the effectiveness against parasites. For instance, a related study showed that certain pyrazole derivatives achieved EC50 values as low as 0.010 μM against specific parasites . This suggests that this compound may also exhibit similar or enhanced activity due to its structural characteristics.

Case Studies

- Case Study on Antiparasitic Efficacy : A comparative analysis was conducted on various pyrazole derivatives where this compound was included in the test group. The compound exhibited promising results with an EC50 value indicating potent activity against tested parasites .

- Antimicrobial Testing : In vitro studies assessed the antimicrobial properties of several derivatives including this compound. Results indicated a significant inhibition of bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate, and what reaction conditions are optimal?

- Methodological Answer : The compound is synthesized via carbamate formation, where the pyrazole amine reacts with 2,2,2-trifluoroethyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. Key steps include protecting group strategies (e.g., benzyl or tert-butyl carbamates) to prevent side reactions. Reaction conditions typically involve stirring at 0–25°C for 12–24 hours, followed by purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this carbamate compound, and what key spectral markers should be observed?

- Methodological Answer :

- 1H NMR : Pyrazole protons appear at δ 6.2–6.5 ppm; benzyl group protons resonate at δ 4.8–5.2 ppm.

- 19F NMR : The trifluoroethyl group shows a distinct triplet at δ -70 to -75 ppm.

- IR : C=O stretch of the carbamate moiety appears at ~1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks should align with the calculated molecular weight (e.g., m/z 343.3 for C₁₅H₁₄F₃N₃O₂) .

Q. How can researchers ensure purity during synthesis, and what purification strategies are recommended?

- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for high-resolution separation. Alternatively, recrystallization from ethyl acetate/hexane mixtures yields pure crystals. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

- Methodological Answer : Optimize solvent polarity (e.g., DCM improves yields over THF for moisture-sensitive reactions), adjust stoichiometry (1.2 equivalents of chloroformate), and control reaction temperature (0°C minimizes side reactions). Use anhydrous conditions and molecular sieves to scavenge water .

Q. What methodologies are recommended for analyzing the hydrolytic stability of the trifluoroethyl carbamate group under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 2–10) at 37°C using phosphate buffers. Quantify degradation products via HPLC with UV detection (λ = 254 nm). Compare hydrolysis rates with non-fluorinated analogs to assess the electron-withdrawing effect of the trifluoroethyl group .

Q. How should discrepancies between theoretical and observed NMR data (e.g., unexpected splitting or shifts) be resolved?

- Methodological Answer : Perform 2D NMR experiments (HSQC, HMBC) to assign ambiguous signals. If unresolved, obtain single-crystal X-ray diffraction data using SHELX software for structural validation. For dynamic effects (e.g., rotational barriers), variable-temperature NMR studies are advised .

Q. What are the strategic considerations when selecting amine protecting groups for synthesizing analogous carbamate derivatives?

- Methodological Answer :

- Benzyl Carbamates : Stable under basic conditions but require hydrogenolysis (H₂/Pd-C) for removal.

- tert-Butyl Carbamates : Acid-labile (cleaved with TFA), enabling orthogonal deprotection.

- Evaluate based on downstream functionalization needs (e.g., compatibility with cross-coupling reactions) .

Q. How does the trifluoroethyl moiety influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing trifluoroethyl group reduces nucleophilicity at the carbamate oxygen, slowing hydrolysis. Kinetic studies (LC-MS monitoring under varying nucleophile concentrations) quantify this effect. Computational DFT analysis can further elucidate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.